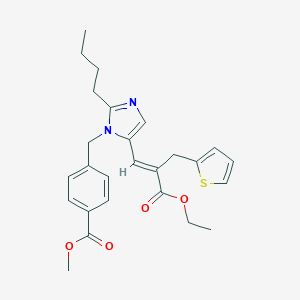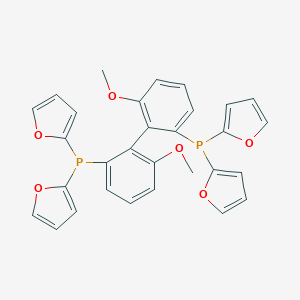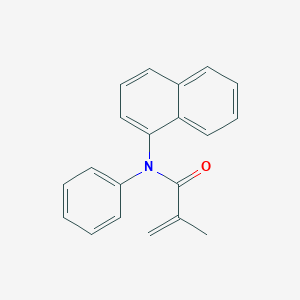
N-(1-Naphthyl)-N-phenylmethacrylamide
Vue d'ensemble
Description
“N-(1-Naphthyl)ethylenediamine” is an organic compound that is commercially available as part of Griess reagents . It is used in the quantitative inorganic analysis of nitrates, nitrite, and sulfonamide in blood, using the Griess test .
Synthesis Analysis
This compound can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine . It is commercially available as the dihydrochloride salt .Molecular Structure Analysis
The molecular structure of “N-(1-Naphthyl)ethylenediamine” is represented by the linear formula: C10H7NHCH2CH2NH2 .Chemical Reactions Analysis
“N-(1-Naphthyl)ethylenediamine” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .Physical And Chemical Properties Analysis
“N-(1-Naphthyl)ethylenediamine” is an off-white crystalline solid . It has a melting point of 194-198 °C (dec.) (lit.) and is soluble in water .Applications De Recherche Scientifique
1. Polymerization and Tacticity Studies
- N-(1-Naphthyl)-N-phenylmethacrylamide has been studied in the context of polymerization. Research by Nishino, Nakahata, and Sakaguchi (1971) indicates that polymers containing aromatic substituents like N-(1-Naphthyl)-N-phenylmethacrylamide are more isotactic than conventional poly(methyl methacrylate) (PMMA), especially when prepared in certain solvents. This research highlights its role in creating polymers with specific structural characteristics (Nishino, Nakahata, & Sakaguchi, 1971).
2. Telomerization and Polymer Characteristics
- The radical telomerization of aryl methacrylates, including N-(1-Naphthyl)-N-phenylmethacrylamide, was investigated by Kimura, Nakanishi, and Hamashima (1986). They found that the telomerization process of these aryl methacrylates showed similar product distributions and tacticity as those of methyl methacrylate, but without formation of lactones. These findings contribute to understanding the reactivity and properties of polymers derived from N-(1-Naphthyl)-N-phenylmethacrylamide (Kimura, Nakanishi, & Hamashima, 1986).
3. Antioxidant Activity and DNA Cleavage Protection
- Research on naphthyl hydroxamic acid derivatives, which are structurally related to N-(1-Naphthyl)-N-phenylmethacrylamide, has shown significant antioxidant potential. Singh, Khare, and Pande (2014) demonstrated that these compounds are capable of inhibiting free radical mediated DNA damage. This research suggests potential biomedical applications of compounds structurally related to N-(1-Naphthyl)-N-phenylmethacrylamide (Singh, Khare, & Pande, 2014).
4. Electron Transport in Organic Compounds
- In a study by Tse, Kwok, and So (2006), N-(1-Naphthyl)-N-phenylmethacrylamide-related naphthylamine-based compounds were found to exhibit electron transporting abilities. This is significant for applications in organic electronics and optoelectronics, where such materials can be used in light-emitting diodes and other devices (Tse, Kwok, & So, 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-N-naphthalen-1-yl-N-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-15(2)20(22)21(17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-14H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVLNPMGKHGHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404297 | |
| Record name | N-(1-Naphthyl)-N-phenylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141029-31-4 | |
| Record name | N-(1-Naphthyl)-N-phenylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





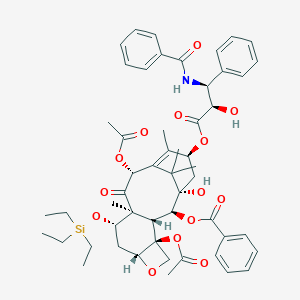
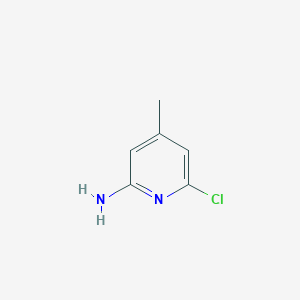

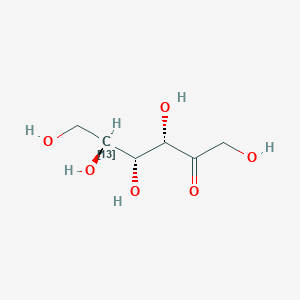
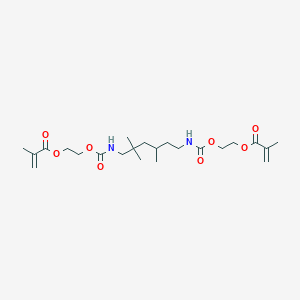
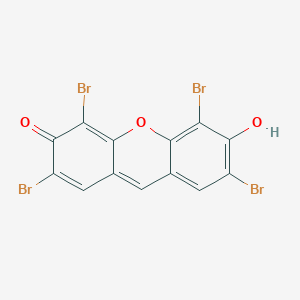
![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)



